4-(Trifluoromethyl)benzonitrile chemical properties
4-(Trifluoromethyl)benzonitrile chemical properties
An In-depth Technical Guide to 4-(Trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications
Introduction
4-(Trifluoromethyl)benzonitrile, also known by synonyms such as 4-Cyanobenzotrifluoride, is a highly versatile and pivotal chemical intermediate in modern organic synthesis.[1][2] Its unique molecular architecture, which incorporates a trifluoromethyl group and a nitrile moiety on a benzene ring, imparts a combination of reactivity and stability that is highly sought after.[3] This duality makes it an indispensable building block in the synthesis of a wide array of complex molecules, with significant applications across the pharmaceutical, agrochemical, and material science industries.[1][3][4]
The trifluoromethyl group (-CF₃) is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[4][5] The nitrile group (-CN) is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, amides, and ketones.[6] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of 4-(trifluoromethyl)benzonitrile, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The distinct properties of 4-(Trifluoromethyl)benzonitrile are foundational to its utility in chemical synthesis. It presents as a low-melting solid with a defined set of physical constants.[1]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 455-18-5 | [1][7] |
| Molecular Formula | C₈H₄F₃N | [1][7] |
| Molecular Weight | 171.12 g/mol | [1][2] |
| Appearance | Low melting solid / Solid | [1] |
| Melting Point | 39-41 °C | [8] |
| Boiling Point | 80-81 °C at 20 mmHg | [8] |
| Density | 1.278 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.4583 | [8] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
The spectroscopic signature of 4-(Trifluoromethyl)benzonitrile is well-characterized, providing clear markers for its identification and purity assessment.
-
¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the trifluoromethyl carbon, the nitrile carbon, and the aromatic carbons, with the CF₃ carbon appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum displays a sharp singlet, characteristic of the -CF₃ group, around -63 ppm.[9]
-
IR Spectroscopy: The infrared spectrum prominently features a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight of 171.12.[2]
Synthesis of 4-(Trifluoromethyl)benzonitrile
The most common and industrially relevant method for synthesizing 4-(Trifluoromethyl)benzonitrile is the Sandmeyer reaction, which utilizes 4-(trifluoromethyl)aniline as a readily available starting material.[5][10][11]
Workflow: Sandmeyer Cyanation Reaction
Caption: Synthetic workflow for 4-(Trifluoromethyl)benzonitrile via the Sandmeyer reaction.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol describes the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[10][11] The meticulous control of temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Materials:
-
4-(Trifluoromethyl)aniline
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane or Toluene)
Procedure:
-
Diazotization: a. In a flask equipped with a stirrer and thermometer, dissolve 4-(trifluoromethyl)aniline in a solution of aqueous sulfuric acid or hydrochloric acid. b. Cool the mixture to 0-5 °C in an ice-salt bath. A fine slurry or paste of the aniline salt may form.[6] c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[11] The formation of a reddish-brown solution indicates the presence of the diazonium salt.[6] d. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction is complete.
-
Sandmeyer Cyanation: a. In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C. b. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution.[11] c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases. d. The reaction mixture is then cooled, and the product is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Chemical Reactivity and Synthetic Applications
The chemical behavior of 4-(trifluoromethyl)benzonitrile is dominated by its two functional groups. The strongly electron-withdrawing nature of both the -CF₃ and -CN groups deactivates the aromatic ring toward electrophilic attack but can facilitate nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present.[12][13]
Key Reactions
Caption: Key chemical transformations of the nitrile group in 4-(Trifluoromethyl)benzonitrile.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-(trifluoromethyl)benzamide as an intermediate, which upon further hydrolysis gives 4-(trifluoromethyl)benzoic acid.[14][15] This transformation is a common strategy for introducing a carboxylic acid group.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 4-(trifluoromethyl)benzylamine.[16] This reaction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to an important class of benzylamine derivatives.
Applications in Industry
4-(Trifluoromethyl)benzonitrile is a cornerstone intermediate for numerous high-value products.
-
Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Its derivatives are found in drugs for neurological disorders, and it is a documented intermediate in the synthesis of the antidepressant fluvoxamine and the anti-prostate cancer drug enzalutamide.[7][17] The presence of the -CF₃ group often improves the drug's pharmacokinetic profile.[4]
-
Agrochemicals: The compound is used to create advanced herbicides and pesticides.[1][3] The trifluoromethyl group enhances the efficacy and stability of these agrochemicals.
-
Material Science: It is incorporated into specialty polymers and coatings to enhance thermal stability and chemical resistance.[1][3]
Safety and Handling
Due to its toxicological profile, 4-(Trifluoromethyl)benzonitrile must be handled with appropriate safety precautions.
-
General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[18][19] Avoid contact with skin, eyes, and clothing.[20] Measures should be taken to prevent the build-up of electrostatic charge.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and protective clothing.[20][21] A NIOSH-approved respirator may be required for operations generating dust or aerosols.[20]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[18][21] Keep the container tightly closed.[18]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[19][20] If inhaled, move to fresh air.[19][20] If swallowed, rinse mouth with water and call a poison center or doctor immediately.[18]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| Hazard | H315 | Causes skin irritation.[21] |
| Hazard | H319 | Causes serious eye irritation.[21] |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[21] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[18][21] |
| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[18] |
| Precaution | P405 | Store locked up.[18][21] |
Conclusion
4-(Trifluoromethyl)benzonitrile is a molecule of significant industrial and research importance. Its unique combination of a stable, electron-withdrawing trifluoromethyl group and a synthetically versatile nitrile group makes it a valuable intermediate. A thorough understanding of its properties, synthesis via methods like the Sandmeyer reaction, and its diverse reactivity is essential for chemists and researchers aiming to leverage this powerful building block for the creation of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. Adherence to strict safety protocols is paramount when handling this toxic compound to ensure safe and successful laboratory and industrial operations.
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